3-(3,4-Dichlorophenyl)-5-((((methylamino)carbonyl)oxy)methyl)-2-oxazolidinone
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Overview
Description
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate is a chemical compound that belongs to the class of oxazolidinones This compound is characterized by the presence of a dichlorophenyl group, an oxazolidinone ring, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate typically involves the reaction of 3,4-dichlorophenyl isocyanate with an appropriate oxazolidinone derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids within cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as an intermediate in the synthesis of various compounds.
3,4-Dichloroaniline: An aniline derivative with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: A compound with similar aromatic substitution patterns .
Uniqueness
(3-(3,4-Dichlorophenyl)-2-oxooxazolidin-5-yl)methyl methylcarbamate is unique due to its combination of an oxazolidinone ring and a dichlorophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
64589-79-3 |
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Molecular Formula |
C12H12Cl2N2O4 |
Molecular Weight |
319.14 g/mol |
IUPAC Name |
[3-(3,4-dichlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl N-methylcarbamate |
InChI |
InChI=1S/C12H12Cl2N2O4/c1-15-11(17)19-6-8-5-16(12(18)20-8)7-2-3-9(13)10(14)4-7/h2-4,8H,5-6H2,1H3,(H,15,17) |
InChI Key |
DXLUIZJEWJJJNH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1CN(C(=O)O1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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